molecular formula C9H15BrO2 B12980686 Methyl 3-(bromomethyl)cyclohexanecarboxylate

Methyl 3-(bromomethyl)cyclohexanecarboxylate

Cat. No.: B12980686
M. Wt: 235.12 g/mol
InChI Key: KYURAIYPHVBBMO-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C9H15BrO2 It is a derivative of cyclohexane, featuring a bromomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)cyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)cyclohexanecarboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

Methyl 3-(bromomethyl)cyclohexanecarboxylate has various applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo diverse chemical transformations.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)cyclohexanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of different functional groups. These reactions enable the compound to interact with various molecular targets and pathways in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)cyclohexanecarboxylate
  • Methyl 3-methylcyclohexanecarboxylate
  • Cyclohexanecarboxylic acid derivatives

Uniqueness

Methyl 3-(bromomethyl)cyclohexanecarboxylate is unique due to the presence of both a bromomethyl group and a carboxylate ester group on the cyclohexane ring This combination of functional groups provides the compound with distinct reactivity and versatility in chemical synthesis compared to its analogs

Properties

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

methyl 3-(bromomethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h7-8H,2-6H2,1H3

InChI Key

KYURAIYPHVBBMO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC(C1)CBr

Origin of Product

United States

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